molecular formula C6H9N3 B3047999 4-Pyridazinamine, N-ethyl- CAS No. 1521274-68-9

4-Pyridazinamine, N-ethyl-

Cat. No. B3047999
CAS RN: 1521274-68-9
M. Wt: 123.16
InChI Key: BKLRUHXJKBGDME-UHFFFAOYSA-N
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Description

“4-Pyridazinamine, N-ethyl-” also known as N-ETHYLPYRIDAZIN-4-AMINE is an organic compound . It is also referred to as Ethyl-pyridazin-4-yl-amine .


Molecular Structure Analysis

The molecular formula of “4-Pyridazinamine, N-ethyl-” is C6H9N3 . The average molecular weight is 123.16 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Pyridazinamine, N-ethyl-” include a predicted boiling point of 300.9±15.0 °C, a predicted density of 1.101±0.06 g/cm3, and a predicted pKa of 6.11±0.10 .

Scientific Research Applications

Synthesis and Herbicidal Applications

4-Pyridazinamine, N-ethyl- derivatives, have been explored for their potential in agricultural chemistry, particularly as herbicides. A study by Xu et al. (2008) focused on synthesizing novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starting from ethyl 2-(3-trifluoromethylphenyl)acetate. The synthesized compounds were tested for their herbicidal activities using Spirodela polyrrhiza and greenhouse tests, revealing some compounds with significant herbicidal efficacy comparable to commercial herbicides like diflufenican against dicotyledonous plants at specified application rates (Xu et al., 2008).

Advanced Synthetic Techniques

In medicinal chemistry, the synthesis of substituted pyridazine-3,6-diamines presents a challenge due to their attractive but complex scaffolds. Wlochal and Bailey (2015) reported a facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines using a Buchwald protocol. This method leverages the unreactive nature of the pyridazine 3-amino group, simplifying the synthetic process without the need for additional protecting groups (Wlochal & Bailey, 2015).

Corrosion Inhibition

Another interesting application of 4-Pyridazinamine, N-ethyl- derivatives is in the field of corrosion inhibition. Ghazoui et al. (2017) investigated the effect of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on the corrosion inhibition of mild steel in an acidic environment. Their study found that this compound effectively inhibits corrosion, with efficiency increasing with concentration, highlighting its potential as a corrosion inhibitor in industrial applications (Ghazoui et al., 2017).

Safety and Hazards

The safety and hazards associated with “4-Pyridazinamine, N-ethyl-” include it being harmful if swallowed and irritating to eyes, respiratory system, and skin .

Mechanism of Action

Target of Action

N-ethylpyridazin-4-amine, also known as 4-Pyridazinamine, N-ethyl-, is a compound that has been found to exhibit a range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.

Mode of Action

The compound’s mode of action involves inhibitory responses against the expression and activities of these inflammatory mediators . This means that N-ethylpyridazin-4-amine interacts with these targets and results in changes that reduce their activity, thereby mitigating the inflammatory response.

Biochemical Pathways

The affected biochemical pathways involve the synthesis and activity of the aforementioned inflammatory mediators . By inhibiting these mediators, N-ethylpyridazin-4-amine can potentially affect a wide range of downstream effects related to inflammation. These effects can include reduced swelling, pain, and other symptoms associated with inflammation.

Result of Action

The molecular and cellular effects of N-ethylpyridazin-4-amine’s action would primarily involve a reduction in the activity of the targeted inflammatory mediators . This could result in a decrease in the symptoms of inflammation at the cellular level, potentially providing relief from conditions associated with inflammation.

properties

IUPAC Name

N-ethylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-7-6-3-4-8-9-5-6/h3-5H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLRUHXJKBGDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CN=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1521274-68-9
Record name N-ethylpyridazin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.283.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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